molecular formula C27H26N4O3S B2794746 N-benzyl-3-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide CAS No. 1115403-43-4

N-benzyl-3-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide

Cat. No.: B2794746
CAS No.: 1115403-43-4
M. Wt: 486.59
InChI Key: VURGYUABMNQICC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: This can be achieved by reacting benzoyl chloride with benzylamine under basic conditions.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced via a cyclization reaction involving appropriate precursors such as glyoxal and ammonia.

    Attachment of the Thioether Linkage: This step involves the reaction of a thiol with an appropriate electrophile to form the thioether linkage.

    Final Coupling: The final step involves coupling the imidazole-thioether intermediate with the benzamide core under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-3-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-3-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: A simpler compound with a benzamide core.

    N-methylbenzamide: A methylated derivative of benzamide.

    4-methoxybenzylamine: A precursor used in the synthesis of the target compound.

Uniqueness

N-benzyl-3-{2-[({[(4-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide is unique due to its complex structure, which combines multiple functional groups and a heterocyclic ring. This complexity allows for diverse chemical reactivity and potential biological activity, distinguishing it from simpler benzamide derivatives.

Properties

IUPAC Name

N-benzyl-3-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3S/c1-34-24-12-10-21(11-13-24)17-29-25(32)19-35-27-28-14-15-31(27)23-9-5-8-22(16-23)26(33)30-18-20-6-3-2-4-7-20/h2-16H,17-19H2,1H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURGYUABMNQICC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.